LITHIUM FERROCYANIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

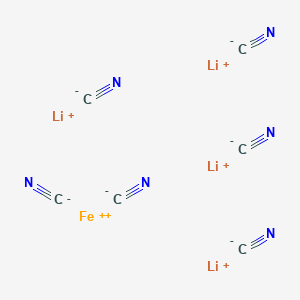

tetralithium;iron(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4Li/c6*1-2;;;;;/q6*-1;+2;4*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCFXRVLEYZWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeLi4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647793 | |

| Record name | Iron(2+) lithium cyanide (1/4/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13601-18-8 | |

| Record name | Iron(2+) lithium cyanide (1/4/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermal Stability of Hydrated Lithium Ferrocyanide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of hydrated lithium ferrocyanide (Li₄[Fe(CN)₆]·nH₂O). Due to a lack of specific detailed research on the thermal decomposition of this particular compound in the public domain, this paper draws upon the established thermal behavior of analogous hydrated metal ferrocyanides and general principles of thermal analysis to present a scientifically grounded projection of its stability and decomposition pathway.

Introduction

Hydrated this compound is a complex inorganic salt with potential applications in various fields, including as a catholyte in aqueous redox flow batteries.[1][2][3] Understanding the thermal stability of this compound is critical for determining its safe handling, storage, and operational limits in any application. The thermal decomposition process typically involves an initial dehydration step, followed by the breakdown of the ferrocyanide complex at higher temperatures.

Projected Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound is anticipated to occur in distinct stages. Initially, the hydrated form will lose its water of crystallization. As the temperature further increases, the anhydrous this compound will decompose. The high stability of the ferrocyanide anion, attributed to the strong bond between iron and the cyanide ligands, suggests that this decomposition will occur at elevated temperatures.[4]

Key Decomposition Stages:

-

Dehydration: The removal of water molecules of hydration. This is typically an endothermic process.

-

Decomposition of the Ferrocyanide Complex: The breakdown of the [Fe(CN)₆]⁴⁻ anion. This is a more complex process that can involve the formation of various products, including lithium cyanide, iron carbides, and nitrogen gas, similar to the decomposition of potassium ferrocyanide (K₄[Fe(CN)₆] → 4 KCN + FeC₂ + N₂).[5]

Quantitative Thermal Analysis Data

| Thermal Event | Temperature Range (°C) | Mass Loss (%) (from TGA) | Heat Flow (from DSC) | Probable Reaction |

| Dehydration | 50 - 200 | Variable (depends on 'n' in Li₄[Fe(CN)₆]·nH₂O) | Endothermic | Li₄[Fe(CN)₆]·nH₂O(s) → Li₄--INVALID-LINK-- + nH₂O(g) |

| Decomposition | > 400 | Significant | Exothermic/Endothermic | Li₄--INVALID-LINK-- → Decomposition Products |

Experimental Protocols

The following are detailed, generalized methodologies for conducting key experiments to determine the thermal stability of hydrated this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of the sample.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrated this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of 800-1000°C.

-

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show steps corresponding to mass loss events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as phase transitions, dehydration, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the hydrated this compound sample into a DSC pan. Seal the pan, potentially with a pinhole lid to allow for the escape of evolved gases.

-

Experimental Conditions:

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature sufficient to observe all expected thermal events.

-

-

-

Data Analysis: Record the differential heat flow between the sample and a reference pan as a function of temperature. Endothermic and exothermic peaks on the DSC curve correspond to thermal events. The area under a peak can be integrated to determine the enthalpy change of the transition.

Visualizations

The following diagrams illustrate the logical workflow for thermal analysis and a conceptual representation of the decomposition pathway.

References

An In-Depth Technical Guide to the Molecular Interactions of Lithium Ferrocyanide in Water

Executive Summary

Lithium ferrocyanide, Li₄[Fe(CN)₆], is a metal-organic coordination complex that has garnered significant interest, particularly in the field of energy storage, due to its exceptionally high solubility in aqueous solutions. This property is critical for applications such as aqueous redox flow batteries, where high concentrations of redox-active species are necessary to achieve high energy densities. This technical guide provides a comprehensive examination of the molecular interactions governing the behavior of this compound in water. We delve into the thermodynamic principles behind its dissolution, the specific nature of ion-water interactions, and the hydration shells surrounding the constituent ions. Furthermore, this document outlines the key experimental protocols used to characterize these interactions and presents all relevant quantitative data in a structured format for clarity and comparative analysis.

The Dissolution Phenomenon: A Thermodynamic Perspective

The dissolution of an ionic salt in a solvent is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes. For this compound, the process involves the dissociation of the solid crystal lattice into its constituent ions, four lithium cations (Li⁺) and one ferrocyanide anion ([Fe(CN)₆]⁴⁻), which then become solvated by water molecules.

The remarkably high solubility of this compound (2.32 M at 25°C) compared to its sodium (0.56 M) and potassium (0.76 M) counterparts is primarily driven by the unique properties of the lithium ion.[1][2][3] The small ionic radius and high charge density of Li⁺ lead to a very strong interaction with the polar water molecules.[1][2] This results in a highly exothermic hydration enthalpy, meaning a significant amount of heat is released when Li⁺ ions are hydrated.[2][3] This large release of energy is sufficient to overcome the compound's crystal lattice energy.

Thermodynamically, the dissolution process for this compound is more spontaneous (i.e., has a more negative ΔG) than for sodium or potassium ferrocyanide.[2] While the dissolution of sodium and potassium salts is significantly influenced by positive entropy changes, the entropy term for lithium is comparatively small.[2] Therefore, the favorable, highly negative enthalpy change from the strong hydration of Li⁺ is the decisive factor driving the high solubility of this compound.[2][3]

Caption: Dissociation and hydration of this compound in water.

Ion-Water Interactions: The Hydration Shell

Once dissociated, the ions are surrounded by water molecules, forming hydration shells. The structure and strength of these shells are central to the compound's behavior in solution.

Hydration of the Lithium Cation (Li⁺)

The lithium cation possesses a small ionic radius and a correspondingly high charge density, which induces a strong polarization effect on adjacent water molecules.[1][2] This leads to the formation of a highly structured and stable primary hydration shell.[4] In the solid state, the most common hydrated form is the tetraaqualithium ion, [Li(H₂O)₄]⁺, which has a tetrahedral geometry.[5] Studies using neutron scattering on aqueous solutions confirm this four-coordinate structure, reporting a mean Li-O bond distance of approximately 1.96 Å.[5] The interaction is so strong that a secondary hydration shell is also believed to be present, though it is less ordered than the primary shell.[4][6]

References

Lithium Ferrocyanide as a Prussian Blue Analog: A Technical Guide for Drug Development

Introduction

Prussian Blue and its analogs (PBAs) are a class of metal-organic frameworks that have garnered significant attention in the biomedical field due to their unique properties, including a porous structure, redox activity, and high biocompatibility. Among these, lithium ferrocyanide (Li₄[Fe(CN)₆]) emerges as a promising candidate for various therapeutic and diagnostic applications. This technical guide provides an in-depth overview of this compound as a PBA, focusing on its synthesis, characterization, and potential applications in drug development, particularly in drug delivery and photothermal therapy. While research into the biomedical applications of this compound is still in its nascent stages, the extensive studies on other PBAs provide a strong foundation for its potential. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the capabilities of this versatile nanomaterial.

Core Properties and Structure

This compound is a coordination compound with the chemical formula Li₄[Fe(CN)₆]. It belongs to the broader family of Prussian Blue Analogs, which are characterized by a face-centered cubic lattice structure. In this framework, Fe(II) and Fe(III) ions are bridged by cyanide ligands, creating a porous network capable of housing various ions. The presence of lithium ions in the interstitial spaces of the crystal lattice influences the material's electrochemical properties and solubility.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles for biomedical applications requires careful control over size, morphology, and surface properties to ensure biocompatibility and optimal performance. A common method for synthesizing PBAs is through a simple co-precipitation reaction.

Experimental Protocol: Synthesis of Biocompatible this compound Nanoparticles

This protocol describes a method for synthesizing this compound nanoparticles with a surface coating to enhance stability and biocompatibility.

Materials:

-

Lithium hexacyanoferrate(II) (Li₄[Fe(CN)₆])

-

Ferric chloride (FeCl₃)

-

Polyvinylpyrrolidone (PVP) or Citric Acid (surface stabilizing agent)

-

Deionized water

-

Ethanol

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M aqueous solution of lithium hexacyanoferrate(II).

-

Prepare a 0.1 M aqueous solution of ferric chloride.

-

Prepare a 1% (w/v) aqueous solution of the stabilizing agent (PVP or citric acid).

-

-

Co-precipitation:

-

In a flask, mix the lithium hexacyanoferrate(II) solution with the stabilizing agent solution under vigorous stirring.

-

Slowly add the ferric chloride solution dropwise to the mixture. The formation of a blue precipitate indicates the formation of this compound nanoparticles.

-

Continue stirring for 2-4 hours at room temperature to allow for complete reaction and nanoparticle formation.

-

-

Purification:

-

Centrifuge the nanoparticle suspension at 10,000 rpm for 20 minutes to pellet the nanoparticles.

-

Discard the supernatant and resuspend the nanoparticles in deionized water.

-

Repeat the washing step three times with deionized water and twice with ethanol to remove unreacted precursors and excess stabilizing agent.

-

-

Drying and Storage:

-

After the final wash, resuspend the nanoparticles in a small amount of deionized water and lyophilize to obtain a dry powder.

-

Store the dried nanoparticles in a desiccator at room temperature.

-

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the synthesized nanoparticles possess the desired properties for biomedical applications.

| Characterization Technique | Parameter Measured | Typical Results for PBAs |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | 50 - 200 nm |

| Zeta Potential Analysis | Surface charge and colloidal stability | -20 to -40 mV (with citrate stabilization) |

| Transmission Electron Microscopy (TEM) | Morphology, size, and crystallinity | Cubic or spherical shape, uniform size |

| X-ray Diffraction (XRD) | Crystalline structure and phase purity | Face-centered cubic lattice |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical composition and surface functionalization | Characteristic peaks for C≡N stretching |

| UV-Vis Spectroscopy | Optical properties and absorbance | Strong absorbance in the near-infrared (NIR) region |

Applications in Drug Development

The unique properties of this compound nanoparticles open up several avenues for their use in drug development.

Drug Delivery

The porous structure of this compound nanoparticles makes them excellent candidates for drug delivery systems. The high surface area allows for the loading of various therapeutic agents, which can be released in a controlled manner.

| Drug Loading and Release Parameters | Reported Values for PBAs |

| Drug Loading Capacity (DLC) | 10 - 30% (w/w) |

| Encapsulation Efficiency (EE) | 70 - 95% |

| Release Mechanism | pH-dependent, diffusion-controlled |

Photothermal Therapy (PTT)

This compound nanoparticles exhibit strong absorbance in the near-infrared (NIR) region, making them effective agents for photothermal therapy. When irradiated with an NIR laser, these nanoparticles convert light energy into heat, leading to localized hyperthermia and the destruction of cancer cells.

| Photothermal Properties | Reported Values for PBAs |

| Photothermal Conversion Efficiency (η) | 25 - 60% |

| NIR Absorbance Peak | 700 - 900 nm |

Signaling Pathways and Mechanisms of Action

Understanding the interaction of this compound nanoparticles with biological systems is crucial for their development as therapeutic agents. While specific studies on this compound are limited, research on other PBAs provides insights into their potential mechanisms of action.

MAPK Signaling Pathway in Cancer Therapy

Prussian Blue analogs have been shown to impact the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in cancer cells. This pathway is crucial for cell proliferation, differentiation, and survival. By modulating this pathway, PBAs can inhibit tumor growth and metastasis.

TLRs/NF-κB Signaling Pathway in Inflammation

Prussian Blue nanoparticles have demonstrated anti-inflammatory properties by inhibiting the Toll-like receptors (TLRs)/Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway plays a key role in the inflammatory response.

Experimental Workflow

The development of this compound nanoparticles for drug delivery follows a structured workflow from synthesis to in vivo evaluation.

Conclusion and Future Perspectives

This compound, as a Prussian Blue analog, holds considerable promise for applications in drug development. Its porous structure, biocompatibility, and photothermal properties make it a versatile platform for drug delivery and cancer therapy. While direct research on the biomedical applications of this compound is still emerging, the extensive data available for other PBAs provide a strong rationale for its investigation. Future research should focus on optimizing the synthesis of biocompatible this compound nanoparticles, conducting comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action, and exploring its potential in combination therapies. The development of this promising nanomaterial could lead to novel and effective therapeutic strategies for a range of diseases.

An In-depth Technical Guide to the Fundamental Reaction Mechanism for Lithium Ferrocyanide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of lithium ferrocyanide (Li₄[Fe(CN)₆]). The document details the fundamental reaction mechanism, provides explicit experimental protocols, and presents key quantitative data in a comparative format. Visual diagrams generated using Graphviz are included to illustrate the primary synthesis workflow and the underlying chemical principles driving the process.

Core Concepts and Reaction Mechanism

The synthesis of this compound is primarily achieved through a robust and high-yield cation-exchange strategy. This method leverages the differential affinity of cations for an ion-exchange resin to replace the potassium ions in a precursor, typically potassium ferrocyanide (K₄[Fe(CN)₆]), with lithium ions.

The fundamental mechanism can be understood as a two-step process:

-

Resin Activation: A strongly acidic cation-exchange resin, commonly a sulfonated polystyrene-divinylbenzene copolymer (e.g., KU-2-8 or Amberlyst 15), is first converted to its lithium form (Li⁺-form). This is accomplished by passing a solution containing a high concentration of lithium ions, such as lithium hydroxide (LiOH) or lithium chloride (LiCl), through the resin bed. The lithium ions displace the protons (H⁺) or other cations present on the sulfonic acid functional groups of the resin.

-

Cation Exchange: Subsequently, an aqueous solution of potassium ferrocyanide is passed through the activated Li⁺-form resin. As the solution percolates through the resin, the potassium ions (K⁺) from the ferrocyanide salt are exchanged for the lithium ions (Li⁺) bound to the resin. The higher affinity of the resin for potassium ions, or the high concentration gradient of lithium ions, drives this exchange to completion. The eluate collected is an aqueous solution of this compound. The reaction can be represented as:

4R-SO₃⁻Li⁺ (solid) + K₄[Fe(CN)₆] (aq) → 4R-SO₃⁻K⁺ (solid) + Li₄[Fe(CN)₆] (aq)

This method is highly efficient, with reported yields approaching 100%.[1] The resulting this compound solution can then be used directly or evaporated to obtain the solid product.[1]

An alternative, though less common, method involves the double decomposition reaction between silver ferrocyanide and lithium chloride:

Ag₄[Fe(CN)₆] (s) + 4LiCl (aq) → Li₄[Fe(CN)₆] (aq) + 4AgCl (s)

This precipitation reaction takes advantage of the low solubility of silver chloride to drive the reaction forward.

The primary motivation for the synthesis of this compound lies in its significantly higher aqueous solubility compared to its sodium and potassium counterparts. This property is attributed to the small ionic radius and high charge density of the lithium ion, which results in a strong hydration shell and weaker intermolecular interactions within the crystal lattice.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and properties of this compound and its analogues.

| Parameter | Value | Reference |

| Synthesis Method | Cation Exchange | --INVALID-LINK--[1] |

| Precursor | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | --INVALID-LINK--[1] |

| Yield | Nearly 100% | --INVALID-LINK--[1] |

| Product Purity | High (contaminants removed via ion exchange) | - |

| Appearance (Solid) | Light green powder | --INVALID-LINK--[1] |

| Appearance (Aqueous Solution) | Light yellow | --INVALID-LINK--[1] |

| Compound | Solubility in Water (M) | Reference |

| This compound (Li₄[Fe(CN)₆]) | 2.32 | --INVALID-LINK--[1] |

| Sodium Ferrocyanide (Na₄[Fe(CN)₆]) | 0.56 | --INVALID-LINK--[1] |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | 0.76 | --INVALID-LINK--[1] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound via the cation-exchange method.

Preparation of Li⁺-Form Cation-Exchange Resin

Materials:

-

Strongly acidic cation-exchange resin (e.g., KU-2-8 in H⁺-form).

-

Lithium hydroxide (LiOH) or Lithium chloride (LiCl) solution (1.0 - 1.5 M).

-

Deionized water.

-

Glass chromatography column.

-

Beakers, graduated cylinders.

Procedure:

-

Prepare a slurry of the cation-exchange resin in deionized water and pour it into the chromatography column to create a packed bed.

-

Wash the resin bed thoroughly with several column volumes of deionized water to remove any impurities.

-

Slowly pass the 1.0 - 1.5 M LiOH or LiCl solution through the resin bed. The volume of the lithium salt solution should be sufficient to ensure complete exchange of H⁺ for Li⁺ ions.

-

Monitor the pH of the eluate. The exchange is complete when the pH of the eluate is equal to the pH of the influent lithium salt solution.

-

Wash the Li⁺-form resin bed with several column volumes of deionized water to remove any excess lithium salt solution. The resin is now ready for the synthesis of this compound.

Synthesis of this compound

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆]).

-

Deionized water.

-

Prepared Li⁺-form cation-exchange resin column.

-

Collection flasks.

Procedure:

-

Prepare an aqueous solution of potassium ferrocyanide with a concentration between 0.1 and 0.25 M.

-

Pass the potassium ferrocyanide solution through the prepared Li⁺-form cation-exchange resin column at a controlled flow rate (e.g., 2-5 mL/min).

-

Begin collecting the eluate as the potassium ferrocyanide solution is added to the column. The eluate will be a solution of this compound.

-

The completion of the cation exchange can be monitored by testing the eluate for the presence of potassium ions. A simple flame test can be used; the absence of a lilac (potassium) flame and the presence of a crimson (lithium) flame indicates the successful exchange.

-

Once the exchange is complete, the collected this compound solution can be used as is or concentrated by evaporation under reduced pressure to obtain the solid product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Rationale for the high solubility of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium ferrocyanide, with the chemical formula Li₄[Fe(CN)₆], is an inorganic coordination compound belonging to the family of Prussian Blue Analogs (PBAs).[1] It is characterized as a light green or bright yellow crystalline powder.[2][3] This compound has garnered significant research interest, primarily for its applications in electrochemical energy storage, particularly as a high-capacity catholyte in aqueous redox flow batteries.[2] Its unique properties, especially its exceptionally high solubility in water compared to other alkali metal ferrocyanides, make it a subject of ongoing study. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its synthesis and characterization, and a discussion of its potential relevance in various scientific and industrial fields.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific values for density, melting point, and boiling point are not consistently reported in the available scientific literature, with many sources indicating this data as "not available."[3][4][5]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆FeLi₄N₆ | [3] |

| Molecular Weight | 239.71 g/mol | [3] |

| Appearance | Light green / Bright yellow crystalline powder | [2][3] |

| Solubility in Water | 2.32 M at 25°C | [2] |

| Density | Data not available | [3][5] |

| Melting Point | Data not available | [3][4][5] |

| Boiling Point | Data not available | [3][4][5] |

| Crystal Structure | Cubic (Prussian Blue Analog) | [1] |

Chemical Properties

This compound exhibits chemical behaviors characteristic of hexacyanoferrate(II) complexes. The ferrocyanide anion, [Fe(CN)₆]⁴⁻, is a stable coordination complex due to the strong ligand field of the cyanide ions.[6]

Solubility and Aqueous Chemistry

A key characteristic of this compound is its remarkably high solubility in water, measured at 2.32 M at 25°C.[2] This is significantly higher than that of sodium ferrocyanide (0.56 M) and potassium ferrocyanide (0.76 M).[2] This high solubility is attributed to the small ionic radius of the lithium cation (Li⁺), which results in weaker intermolecular interactions within the crystal lattice and a more favorable hydration energy upon dissolution.[2][6] In aqueous solution, this compound dissociates into lithium cations (Li⁺) and ferrocyanide anions ([Fe(CN)₆]⁴⁻).

Reactivity

-

With Acids: When treated with strong acids, such as concentrated sulfuric acid, this compound is expected to decompose, releasing toxic hydrogen cyanide (HCN) gas.[7] This is a general reaction for all ferrocyanide salts. The ferrocyanide complex, while stable, can be broken down under harsh acidic conditions.

-

With Bases: this compound is generally stable in alkaline solutions.[6] The ferrocyanide anion itself does not readily react with bases under normal conditions.

-

Redox Reactions: The iron center in the ferrocyanide anion ([Fe(CN)₆]⁴⁻) is in the +2 oxidation state. It can be oxidized to the ferricyanide anion ([Fe(CN)₆]³⁻), where the iron is in the +3 oxidation state. This reversible one-electron redox process is central to its application in redox flow batteries.

Thermal Decomposition

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a cation exchange reaction, starting from a more readily available ferrocyanide salt, such as potassium ferrocyanide (K₄[Fe(CN)₆]).[2]

Objective: To synthesize this compound (Li₄[Fe(CN)₆]) from potassium ferrocyanide (K₄[Fe(CN)₆]) via a cation exchange method.

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

A lithium salt with a counter-ion that forms an insoluble potassium salt (e.g., lithium perchlorate, LiClO₄)

-

Deionized water

-

Vacuum evaporator

-

Filtration apparatus

-

Drying oven or vacuum freeze-dryer

Procedure:

-

Prepare concentrated aqueous solutions of potassium ferrocyanide and the chosen lithium salt (e.g., lithium perchlorate).

-

Mix the two solutions. A precipitate of the insoluble potassium salt (e.g., potassium perchlorate, KClO₄) will form.

-

Stir the mixture for a sufficient time to ensure complete reaction.

-

Separate the precipitate by filtration. The filtrate contains the desired this compound in solution.

-

To increase the purity, the solution can be cooled to further precipitate the less soluble potassium salt.

-

The filtrate is then concentrated using a vacuum evaporator at a temperature of 60-70°C.

-

The concentrated solution is then dried completely, for instance by sintering at 180°C, to obtain the anhydrous this compound powder.[10] Alternatively, the solution can be freeze-dried.[2]

Characterization Methods

4.2.1 Purity and Compositional Analysis

-

Elemental Analysis: To confirm the elemental composition (Li, Fe, C, N) and the absence of crystal water.[2]

-

Flame Test: A simple qualitative test to confirm the presence of lithium, which imparts a characteristic red color to a flame.[2]

4.2.2 Structural Characterization

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and determine the lattice parameters of the cubic structure.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C≡N stretching frequency of the ferrocyanide complex.

4.2.3 Electrochemical Characterization

-

Cyclic Voltammetry (CV): To study the redox behavior of the Fe²⁺/Fe³⁺ couple in the ferrocyanide/ferricyanide system.

-

Rotating Disk Electrode (RDE) Linear Sweep Voltammetry (LSV): To determine the diffusion coefficients of the [Fe(CN)₆]⁴⁻ and [Fe(CN)₆]³⁻ ions in solution.[2]

Table 2: Electrochemical Properties of Ferrocyanide/Ferricyanide in Lithium-based Electrolyte

| Ion Species | Diffusion Coefficient (D) in 0.5 M LiCl (cm²/s) | Source(s) |

| [Fe(CN)₆]⁴⁻ (Ferrocyanide) | 5.38 x 10⁻⁶ | [2] |

| [Fe(CN)₆]³⁻ (Ferricyanide) | 5.69 x 10⁻⁶ | [2] |

Relevance to Drug Development and Safety

Applications in Pharmaceutical and Biomedical Fields

Direct applications of this compound in drug development are not documented. However, the broader class of ferrocyanides and related Prussian blue analogs have some relevance:

-

Antidote for Heavy Metal Poisoning: Prussian blue (ferric ferrocyanide) is an FDA-approved medication used to treat poisoning by thallium and radioactive cesium.[11][12] It acts by sequestering these metal ions in the gastrointestinal tract, preventing their absorption into the body.[11]

-

Anti-caking Agent: Sodium ferrocyanide is used as an anti-caking agent in table salt (E535).[13] This application in food-grade products suggests a low oral toxicity for the ferrocyanide anion itself, which could be relevant for its use as an excipient in pharmaceutical formulations, although this is not a common practice.

-

Biomedical Research: Prussian blue nanoparticles and their analogs are being investigated for various biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) and in photothermal therapy due to their unique physicochemical properties.[1][2][10]

Toxicology and Safety

There is a lack of specific toxicological data for this compound.[4] Safety Data Sheets (SDS) often report "no data available" for its acute and chronic toxicity.[4] However, an assessment of its safety can be inferred from its constituent parts:

-

Ferrocyanide Anion ([Fe(CN)₆]⁴⁻): The cyanide groups are very tightly bound to the central iron atom, making the ferrocyanide complex significantly less toxic than free cyanide salts (e.g., potassium cyanide).[8] The complex does not readily release free cyanide under physiological conditions.

-

Lithium Cation (Li⁺): Lithium salts are used therapeutically for bipolar disorder, but they have a narrow therapeutic index, and lithium toxicity is a known clinical concern.

Given the lack of specific data, this compound should be handled with the appropriate precautions for a laboratory chemical. It is for research use only and not for human or veterinary use.[6]

Conclusion

This compound is a compound with distinct physical and chemical properties, most notably its high aqueous solubility. While its primary application is currently in the field of energy storage, an understanding of its fundamental characteristics is crucial for exploring its potential in other areas. The lack of comprehensive data on some of its physical properties and its specific toxicology warrants further investigation. The methodologies for its synthesis and characterization are based on standard inorganic chemistry techniques. Although a direct role in drug development is not apparent, the study of related Prussian blue analogs in medicine suggests that the unique properties of metal hexacyanoferrates may yet find broader applications in the biomedical sciences. This guide serves as a foundational resource for researchers and scientists working with or interested in the properties and applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Nanoscale Prussian Blue and Its Analogues: Design and Applications in Infection Control, Wound Healing and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 13601-18-8,this compound | lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 13601-18-8 | Benchchem [benchchem.com]

- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 8. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 9. This compound | 13601-18-8 [chemicalbook.com]

- 10. Prussian Blue and Its Analogues: From Properties to Biological Applications | Semantic Scholar [semanticscholar.org]

- 11. Prussian blue (medical use) - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. Sodium chloride - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Lithium Ferrocyanide as a Catholyte in Aqueous Redox Flow Batteries

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of lithium ferrocyanide (Li₄[Fe(CN)₆]) as a high-performance catholyte in aqueous redox flow batteries (ARFBs). The information is compiled from recent advancements in the field, highlighting the potential of this material for grid-scale energy storage due to its high solubility, low cost, and excellent electrochemical performance.

Introduction

Aqueous redox flow batteries are a promising technology for large-scale energy storage, offering scalability and safety advantages over conventional battery systems.[1][2][3] The energy density and cost of ARFBs are largely determined by the properties of the redox-active materials.[1][2] this compound has emerged as a highly promising catholyte material, primarily due to its significantly enhanced solubility compared to its sodium and potassium counterparts.[4][5] This increased solubility allows for a higher concentration of the redox-active species, leading to a substantial improvement in the volumetric capacity and energy density of the battery.[1][4][5]

Quantitative Data Summary

The use of this compound as a catholyte has demonstrated significant performance improvements in ARFB systems. The following tables summarize the key quantitative data from recent studies.

Table 1: Solubility of Ferrocyanide Salts

| Compound | Solubility (M) at Room Temperature |

| This compound (Li₄[Fe(CN)₆]) | 2.32[1][5][6] |

| Sodium Ferrocyanide (Na₄[Fe(CN)₆]) | 0.56[4] |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | 0.76[4][5] |

Table 2: Performance of this compound-Based Redox Flow Batteries

| Parameter | Value | Conditions |

| Volumetric Capacity | ||

| pH-neutral | 61.64 Ah L⁻¹[1][6] | 2.30 M [Fe(CN)₆]⁴⁻ |

| Alkaline | 56.28 Ah L⁻¹[1][7][6] | 2.10 M [Fe(CN)₆]⁴⁻ |

| Half-cell | up to 62.2 Ah L⁻¹[4] | In H₂O |

| Energy Density | ||

| Neutral Zn/[Fe(CN)₆]³⁻ RFB | 75.5 Wh L⁻¹[4] | Nafion 117 membrane |

| Efficiencies (at 40 mA/cm²) | ||

| Coulombic Efficiency | 99.91%[4] | |

| Energy Efficiency | 83.91%[4] | |

| Cycling Stability | ||

| Capacity Retention per cycle | 99.9934%[4] | Over 540 hours |

| Average Capacity Retention | Nearly 100%[4][5] | Over 1365 hours |

| Cost | ||

| Overall Chemical Cost (alkaline ZIRFB) | ~$11 per kWh[1][6] | |

| Electrolyte Cost | ~$24 per kWh[4] |

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the preparation and evaluation of a this compound catholyte in a zinc-iron redox flow battery (ZIRFB).

Synthesis of this compound (Li₄[Fe(CN)₆])

A common method for preparing this compound is through a cation-exchange reaction.

Materials:

-

Potassium Ferrocyanide (K₄[Fe(CN)₆])

-

Lithium Chloride (LiCl) or other lithium salts

-

Deionized water

Protocol:

-

Prepare aqueous solutions of potassium ferrocyanide and a lithium salt.

-

Mix the solutions to initiate the cation-exchange reaction, leading to the precipitation of less soluble potassium salts.

-

Filter the resulting solution to remove the precipitate.

-

The filtrate, now containing this compound, can be further purified and concentrated as needed for the catholyte preparation.

Preparation of the Catholyte

Materials:

-

Synthesized this compound (Li₄[Fe(CN)₆])

-

Supporting electrolyte (e.g., LiCl)

-

Deionized water

-

pH adjustment solution (e.g., LiOH for alkaline conditions)

Protocol:

-

Dissolve the desired amount of this compound in deionized water to achieve the target concentration (e.g., 2.10 M to 2.30 M).[1][7][6]

-

Add the supporting electrolyte to the solution. The supporting electrolyte is crucial for ionic conductivity.

-

Adjust the pH of the catholyte solution as required for the specific battery chemistry (e.g., neutral or alkaline).[1][7]

-

Stir the solution until all components are fully dissolved.

Redox Flow Battery Assembly and Testing

A common configuration for testing the this compound catholyte is a zinc-ferricyanide redox flow battery.

Components:

-

Catholyte: this compound solution prepared as described above.

-

Anolyte: A suitable anolyte, such as a solution of zinc salts (e.g., ZnCl₂).

-

Membrane: A cation-exchange membrane, such as Nafion 117, is used to separate the catholyte and anolyte while allowing for ion transport.[4]

-

Electrodes: Porous carbon-based electrodes are typically used.

-

Flow Battery Cell: A laboratory-scale flow cell with flow fields for electrolyte distribution.

-

Pumps and Tubing: Peristaltic pumps and chemically resistant tubing to circulate the electrolytes.

-

Reservoirs: External tanks to hold the catholyte and anolyte.

Assembly and Operation Protocol:

-

Assemble the flow battery cell, ensuring the membrane is properly positioned between the two electrodes.

-

Connect the electrolyte reservoirs to the flow cell using the pumps and tubing.

-

Pump the catholyte and anolyte from their respective reservoirs through the flow cell.

-

Connect the assembled cell to a battery testing system.

-

Perform electrochemical characterization, such as galvanostatic cycling (charge-discharge tests), to evaluate the battery's performance, including capacity, efficiency, and cycling stability.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound catholyte.

Charge-Discharge Mechanism

References

- 1. This compound catholyte for high-energy and low-cost aqueous redox flow batteries [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Catholyte for High-Energy and Low-cost Aqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Electrochemical Characterization of Li₄[Fe(CN)₆]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key electrochemical techniques used to characterize Lithium Iron(II) Hexacyanoferrate (Li₄[Fe(CN)₆]), a promising cathode material for lithium-ion batteries. Detailed experimental protocols, data presentation tables, and visual workflow diagrams are included to guide researchers in their evaluation of this material.

Introduction to Electrochemical Characterization

The electrochemical performance of Li₄[Fe(CN)₆] as a cathode material is primarily evaluated through a suite of non-destructive techniques. These methods probe the fundamental processes of lithium-ion intercalation and deintercalation, providing insights into the material's capacity, cycling stability, and reaction kinetics. The three principal techniques covered in these notes are:

-

Cyclic Voltammetry (CV): Used to identify the redox potentials at which lithium insertion and extraction occur and to assess the reversibility of these reactions.

-

Galvanostatic Charge-Discharge (GCD): Measures the specific capacity, coulombic efficiency, and cycling stability of the material at various current rates.

-

Electrochemical Impedance Spectroscopy (EIS): Investigates the charge transfer and diffusion kinetics within the electrode and at the electrode-electrolyte interface.

Experimental Protocols

Electrode Slurry Preparation and Coin Cell Assembly

A crucial first step for all electrochemical testing is the fabrication of a working electrode and its assembly into a test cell, typically a coin cell.

Materials and Equipment:

-

Li₄[Fe(CN)₆] active material

-

Conductive agent (e.g., Super P or acetylene black)

-

Binder (e.g., polyvinylidene fluoride - PVDF)

-

Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

-

Aluminum foil (current collector)

-

Mortar and pestle or planetary ball mill

-

Doctor blade or automatic film coater

-

Vacuum oven

-

Coin cell components (CR2032 casings, lithium metal anode, separator, electrolyte)

-

Glovebox with an argon atmosphere

-

Crimping machine

Protocol:

-

Slurry Preparation:

-

Thoroughly mix the Li₄[Fe(CN)₆] active material, conductive agent, and PVDF binder in a typical weight ratio of 8:1:1.

-

Add NMP dropwise to the powder mixture while grinding with a mortar and pestle or mixing in a planetary ball mill until a homogeneous, viscous slurry is formed.

-

-

Electrode Casting:

-

Clean the aluminum foil with ethanol.

-

Cast the slurry onto the aluminum foil using a doctor blade set to a specific thickness (e.g., 100-200 µm).

-

Dry the cast electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

-

-

Coin Cell Assembly (inside an argon-filled glovebox):

-

Punch out circular electrodes (e.g., 12 mm diameter) from the dried cathode sheet.

-

Place the cathode disc in the positive case of the coin cell.

-

Add a few drops of electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)).

-

Place a separator membrane on top of the cathode.

-

Add a few more drops of electrolyte onto the separator.

-

Place a lithium metal disc (anode) on top of the separator.

-

Add a spacer and a spring.

-

Place the negative case on top and crimp the coin cell using a crimping machine to ensure it is properly sealed.

-

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials and assess the electrochemical reversibility of Li₄[Fe(CN)₆].

Equipment: Potentiostat

Protocol:

-

Connect the assembled coin cell to the potentiostat.

-

Set the potential window. For Li₄[Fe(CN)₆], a typical window is 2.0 V to 4.0 V vs. Li/Li⁺.

-

Set the scan rate. A common starting scan rate is 0.1 mV/s. To investigate kinetics, a range of scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s) can be used.

-

Set the number of cycles (typically 3-5 cycles are sufficient to obtain a stable voltammogram).

-

Run the experiment and record the resulting cyclic voltammogram (current vs. potential).

Galvanostatic Charge-Discharge (GCD)

Objective: To measure the specific capacity, coulombic efficiency, and cycle life of the Li₄[Fe(CN)₆] cathode.

Equipment: Battery cycler

Protocol:

-

Connect the assembled coin cell to the battery cycler.

-

Set the potential window (e.g., 2.0 V to 4.0 V vs. Li/Li⁺).

-

Set the charge and discharge current. The current is typically set based on the C-rate, which is normalized to the theoretical capacity of the active material (Theoretical capacity of Li₄[Fe(CN)₆] is approximately 112 mAh/g).

-

Current (mA) = Mass of active material (g) × C-rate (h⁻¹) × Theoretical Capacity (mAh/g)

-

For example, for a 1C rate and 2 mg of active material: Current = 0.002 g × 1 h⁻¹ × 112 mAh/g = 0.224 mA.

-

-

Set the number of cycles to be tested (e.g., 100 cycles to evaluate cycling stability).

-

Run the experiment and record the voltage profile as a function of capacity for each cycle.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To analyze the internal resistance, charge transfer resistance, and ion diffusion kinetics of the Li₄[Fe(CN)₆] electrode.

Equipment: Potentiostat with a frequency response analyzer module.

Protocol:

-

Connect the assembled coin cell to the potentiostat.

-

Allow the cell to rest at its open-circuit voltage (OCV) for a period of time (e.g., 1 hour) to reach a stable state.

-

Set the frequency range, typically from 100 kHz down to 0.01 Hz.

-

Set the AC amplitude of the sinusoidal voltage perturbation, usually a small value like 5-10 mV to ensure a linear response.

-

Perform the EIS measurement at the OCV. Measurements can also be taken at different states of charge (e.g., fully charged or fully discharged) to understand how the impedance changes during cycling.

-

Record the Nyquist plot (negative imaginary impedance vs. real impedance).

Data Presentation

Quantitative data from the electrochemical characterization should be summarized in tables for clear comparison and analysis.

Table 1: Galvanostatic Charge-Discharge Performance of Li₄[Fe(CN)₆] Cathode

| C-Rate | Discharge Capacity (mAh/g) | Coulombic Efficiency (%) |

| 0.1 C | 95 - 105 | > 98% |

| 0.2 C | 85 - 95 | > 98% |

| 0.5 C | 70 - 80 | > 97% |

| 1 C | 60 - 70 | > 97% |

| 2 C | 45 - 55 | > 96% |

Note: These are typical expected values. Actual results may vary based on synthesis method, electrode formulation, and testing conditions.

Table 2: Cycling Stability of Li₄[Fe(CN)₆] Cathode at 1C Rate

| Cycle Number | Discharge Capacity (mAh/g) | Capacity Retention (%) | Coulombic Efficiency (%) |

| 1 | ~70 | 100 | > 97% |

| 10 | ~68 | 97 | > 98% |

| 50 | ~65 | 93 | > 99% |

| 100 | ~62 | 88 | > 99% |

Note: Li₄[Fe(CN)₆] has been reported to exhibit good cycling stability, with some studies showing stable performance for over 20 cycles[1]. More extensive cycling data would be needed for a complete evaluation.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the electrochemical characterization techniques.

Caption: Workflow for Cyclic Voltammetry (CV) analysis.

Caption: Workflow for Galvanostatic Charge-Discharge (GCD) testing.

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) analysis.

References

Application Notes and Protocols for High-Concentration Lithium Ferrocyanide Electrolyte Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-concentration aqueous electrolytes are gaining significant attention for enabling safer, cost-effective, and high-performance aqueous lithium-ion batteries and redox flow batteries. Lithium ferrocyanide (Li₄[Fe(CN)₆]) is a particularly promising material due to its remarkably high solubility in water, which can reach up to 2.32 M at room temperature.[1][2][3] This high concentration is crucial for achieving a wide electrochemical stability window and high energy density in aqueous battery systems.[4][5] These electrolytes are being explored for applications where safety and cost are paramount.

This document provides detailed application notes and protocols for the preparation of high-concentration this compound electrolytes for research and development purposes.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis and properties of this compound and its precursor materials.

| Parameter | Value | Reference |

| Precursor Materials | ||

| Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) | Commercially available | [6] |

| Lithium Chloride (LiCl) | Commercially available | [7][8][9] |

| Synthesis & Properties | ||

| Synthesis Method | Cation-exchange reaction | [1] |

| Product | This compound (Li₄[Fe(CN)₆]) | [1][6] |

| Product Appearance | Light green powder | |

| Solubility of Li₄[Fe(CN)₆] in Water | Up to 2.32 M at room temperature | [1][2][3] |

| Electrolyte Composition Example | ||

| Li₄[Fe(CN)₆] Concentration | 0.1 M - 2.3 M | [3][7] |

| Supporting Electrolyte | 0.5 M LiCl | [1][7] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the preparation of a high-concentration aqueous electrolyte.

Protocol 1: Synthesis of this compound (Li₄[Fe(CN)₆]) via Cation Exchange

This protocol describes the synthesis of solid this compound from potassium ferrocyanide via a cation-exchange reaction.

Materials:

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Lithium chloride (LiCl)

-

Deionized (DI) water

-

Strongly acidic cation-exchange resin (e.g., Amberlite IR120 H form)

Equipment:

-

Glass column for ion exchange

-

Beakers and flasks

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator or vacuum oven

Procedure:

-

Resin Preparation:

-

Pack the glass column with the strongly acidic cation-exchange resin.

-

Wash the resin thoroughly with DI water to remove any impurities.

-

Convert the resin from its H⁺ form to the Li⁺ form by passing a 1 M LiCl solution through the column until the eluent is free of H⁺ ions (can be checked with a pH meter).

-

Wash the resin again with DI water to remove excess LiCl.

-

-

Cation Exchange:

-

Prepare a 0.1-0.25 M solution of potassium ferrocyanide trihydrate in DI water.[10]

-

Slowly pass the potassium ferrocyanide solution through the prepared Li⁺-form cation-exchange column. The K⁺ ions in the solution will be exchanged for Li⁺ ions on the resin.

-

Collect the eluent, which is now a dilute solution of this compound.

-

-

Purification and Isolation:

-

The collected this compound solution can be used directly for preparing lower concentration electrolytes.

-

To obtain solid Li₄[Fe(CN)₆], concentrate the solution using a rotary evaporator under reduced pressure at a temperature below 60°C to avoid decomposition.

-

Continue the evaporation until a light green precipitate of this compound is formed.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold DI water to remove any remaining impurities.

-

Dry the purified Li₄[Fe(CN)₆] powder in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

-

Protocol 2: Preparation of High-Concentration this compound Electrolyte

This protocol describes the preparation of a high-concentration aqueous electrolyte using the synthesized this compound.

Materials:

-

Synthesized this compound (Li₄[Fe(CN)₆]) powder

-

Lithium chloride (LiCl) (optional, as a supporting electrolyte)

-

Deionized (DI) water

Equipment:

-

Volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Ultrasonic bath (optional)

Procedure:

-

Calculation:

-

Determine the desired molar concentration of the this compound electrolyte (e.g., 2.0 M).

-

Calculate the required mass of Li₄[Fe(CN)₆] and, if applicable, LiCl based on the target volume of the electrolyte solution.

-

-

Dissolution:

-

Weigh the calculated amount of Li₄[Fe(CN)₆] powder and transfer it to a volumetric flask.

-

If a supporting electrolyte is required, weigh and add the calculated amount of LiCl to the same flask.

-

Add a portion of DI water to the flask (approximately 70-80% of the final volume).

-

Stir the mixture using a magnetic stirrer until all the solids are completely dissolved. Gentle heating or sonication can be used to aid dissolution, but avoid high temperatures.

-

-

Final Preparation:

-

Once the solids are fully dissolved, allow the solution to cool to room temperature.

-

Carefully add DI water to the volumetric flask until the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

The high-concentration this compound electrolyte is now ready for use in electrochemical characterization and battery testing.

-

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound powder.

Diagram 2: Preparation of High-Concentration Electrolyte

Caption: Protocol for preparing the high-concentration electrolyte.

References

- 1. researchgate.net [researchgate.net]

- 2. large-battery.com [large-battery.com]

- 3. Application of a conversion electrode based on decomposition derivatives of Ag4[Fe(CN)6] for aqueous electrolyte batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of LiCl solution [periodni.com]

- 9. Lithium Chloride Applications and Preparation - Poworks [poworks.com]

- 10. qatm.com [qatm.com]

Application Notes and Protocols for Lithium Ferrocyanide Catholyte in Alkaline Zinc-Ion Redox Flow Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the performance and experimental protocols for utilizing a lithium ferrocyanide (Li₄[Fe(CN)₆]) catholyte in an alkaline zinc-ion redox flow battery (ZIRFB). This technology presents a promising avenue for grid-scale energy storage due to its high energy density, low cost, and excellent cycling stability.

Performance Characteristics

This compound stands out as a superior catholyte material primarily due to its remarkably high solubility in aqueous solutions, reaching up to 2.32 M. This high solubility is a key factor in achieving high volumetric capacity and energy density in ZIRFBs.

Quantitative Performance Data

The following tables summarize the key performance metrics of alkaline ZIRFBs utilizing a this compound catholyte, facilitating a clear comparison of its capabilities.

Table 1: Electrochemical Performance of Alkaline ZIRFBs with this compound Catholyte

| Parameter | Value | Conditions |

| Volumetric Capacity | 56.28 Ah L⁻¹ | 2.10 M [Fe(CN)₆]⁴⁻ in alkaline solution |

| Energy Density | 73.64 Wh L⁻¹ | Based on the catholyte |

| Power Density | 656.81 mW cm⁻² | - |

| Energy Efficiency | 88.10% | At a current density of 100 mA cm⁻² |

| Cycling Stability | >7600 cycles | Slow capacity fade |

Table 2: Comparative Solubility of Ferrocyanide Salts

| Compound | Solubility in Water (at room temperature) |

| This compound (Li₄[Fe(CN)₆]) | 2.32 M |

| Sodium Ferrocyanide (Na₄[Fe(CN)₆]) | 0.56 M |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | 0.76 M |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the this compound catholyte, the assembly of the alkaline ZIRFB, and the electrochemical characterization techniques.

Synthesis of this compound (Li₄[Fe(CN)₆]) Catholyte

This protocol outlines the synthesis of this compound via a cation-exchange reaction.

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Lithium chloride (LiCl)

-

Deionized (DI) water

-

Ethanol

Procedure:

-

Prepare a saturated aqueous solution of potassium ferrocyanide.

-

Prepare a concentrated aqueous solution of lithium chloride (in stoichiometric excess).

-

Slowly add the lithium chloride solution to the potassium ferrocyanide solution while stirring vigorously.

-

A precipitate of this compound will form. Continue stirring for 1-2 hours to ensure complete reaction.

-

Filter the precipitate and wash it multiple times with DI water to remove any unreacted starting materials and byproducts (e.g., KCl).

-

Finally, wash the precipitate with ethanol to facilitate drying.

-

Dry the resulting white powder of Li₄[Fe(CN)₆] in a vacuum oven at 60-80°C for 12 hours.

-

To prepare the catholyte, dissolve the dried Li₄[Fe(CN)₆] powder in an alkaline aqueous solution (e.g., 3 M NaOH or KOH) to the desired concentration (e.g., 2.1 M).

Preparation of Alkaline Zincate Anolyte

Materials:

-

Zinc sulfate (ZnSO₄) or Zinc oxide (ZnO)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized (DI) water

Procedure:

-

Prepare a concentrated NaOH or KOH solution (e.g., 5 M).

-

Slowly add zinc sulfate or zinc oxide to the alkaline solution while stirring until the solid is completely dissolved, forming the zincate complex ([Zn(OH)₄]²⁻).

-

The final concentration of the zincate anolyte should be in the range of 0.3-0.5 M.

Assembly of the Alkaline ZIRFB Flow Cell

Components:

-

Flow cell hardware (e.g., two end plates, two flow frames with serpentine flow fields, current collectors)

-

Carbon felt electrodes (pre-treated for hydrophilicity)

-

Ion-exchange membrane (e.g., Nafion® or a polybenzimidazole (PBI) membrane)

-

Gaskets

-

Peristaltic pumps

-

Tubing

-

Electrolyte reservoirs

Assembly Procedure:

-

Place a gasket and a carbon felt electrode into the flow frame of one half-cell.

-

Carefully place the ion-exchange membrane on top of the carbon felt electrode.

-

Place the second carbon felt electrode and gasket on the other half-cell's flow frame.

-

Assemble the two half-cells, ensuring proper alignment of the flow fields and electrodes.

-

Place the current collectors and end plates on either side of the assembled cell stack.

-

Tighten the screws on the end plates to ensure a good seal and proper compression of the cell components.

-

Connect the tubing from the electrolyte reservoirs to the inlets and outlets of the flow cell.

-

Connect the peristaltic pumps to circulate the anolyte and catholyte through their respective half-cells.

Electrochemical Characterization

2.4.1. Cyclic Voltammetry (CV)

-

Objective: To study the redox behavior of the this compound catholyte.

-

Setup: A three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Electrolyte: A solution of Li₄[Fe(CN)₆] and Li₃[Fe(CN)₆] in an alkaline supporting electrolyte (e.g., 3 M NaOH).

-

Parameters:

-

Potential Window: -0.3 V to 0.5 V (vs. Ag/AgCl).

-

Scan Rate: 10 - 100 mV s⁻¹.

-

2.4.2. Galvanostatic Cycling

-

Objective: To evaluate the battery's performance, including coulombic efficiency, energy efficiency, and cycling stability.

-

Setup: The fully assembled ZIRFB flow cell connected to a battery cycler.

-

Parameters:

-

Current Density: 40 - 160 mA cm⁻².

-

Charge Cut-off Voltage: 1.8 V.

-

Discharge Cut-off Voltage: 0.6 V.

-

Flow Rate: 20 - 60 mL min⁻¹.

-

2.4.3. Electrochemical Impedance Spectroscopy (EIS)

-

Objective: To investigate the internal resistance and charge transfer kinetics of the battery.

-

Setup: The ZIRFB flow cell connected to a potentiostat with an EIS module.

-

Parameters:

-

Frequency Range: 100 kHz to 0.1 Hz.

-

AC Amplitude: 10 mV.

-

DC Bias: Open circuit voltage (OCV).

-

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key experimental and logical relationships in the study of this compound catholytes in alkaline ZIRFBs.

Caption: Experimental workflow for ZIRFB preparation and testing.

Caption: Charge and discharge mechanisms in the alkaline ZIRFB.

Troubleshooting & Optimization

Technical Support Center: Standardizing Li₄[Fe(CN)₆] Synthesis for Reproducibility

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to standardize the synthesis of Lithium Ferricyanide (Li₄[Fe(CN)₆]), ensuring reproducible results. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and a comparative analysis of synthesis parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the reproducibility of Li₄[Fe(CN)₆] synthesis?

A1: Based on extensive research into Prussian blue analogues, the control of reaction kinetics is paramount. This is influenced by a combination of factors including precursor concentration, addition rate, temperature, and pH.[1][2][3] Inconsistent control over these parameters is the primary source of variability in product quality.

Q2: What are the common impurities in Li₄[Fe(CN)₆] synthesis and how can they be avoided?

A2: Common impurities include mixed-valence iron hexacyanoferrates, residual starting materials (e.g., K₃[Fe(CN)₆]), and other alkali metal ions if present in the precursors. To avoid these, ensure precise stoichiometry of reactants, use high-purity precursors, and control the reaction environment to prevent unwanted side reactions. Washing the final product thoroughly is also crucial.

Q3: How does pH affect the synthesis of Li₄[Fe(CN)₆]?

A3: The pH of the reaction mixture can significantly impact the particle size, morphology, and the number of vacancies in the crystal structure.[4] For instance, in the synthesis of similar iron hexacyanoferrate compounds, lower pH has been shown to lead to smaller particles, while higher pH can result in larger, more well-defined crystals.[4] It is crucial to buffer the reaction or maintain a constant pH to ensure batch-to-batch consistency.

Q4: Can the order of reagent addition impact the final product?

A4: Yes, the order and rate of addition of the precursor solutions can influence the nucleation and growth of the crystals, thereby affecting the particle size distribution and morphology of the final Li₄[Fe(CN)₆] product. A slow, controlled addition is generally recommended to ensure homogeneity.

Experimental Protocols

This section provides a detailed methodology for a common co-precipitation synthesis of Li₄[Fe(CN)₆].

Materials:

-

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

-

Lithium chloride (LiCl)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M aqueous solution of K₃[Fe(CN)₆].

-

Prepare a 0.4 M aqueous solution of LiCl. This represents a 4:1 molar ratio of Li⁺ to [Fe(CN)₆]³⁻.

-

-

Co-precipitation:

-

Slowly add the K₃[Fe(CN)₆] solution to the vigorously stirring LiCl solution at room temperature. A constant addition rate using a syringe pump is recommended for reproducibility.

-

A precipitate of Li₄[Fe(CN)₆] will form.

-

-

Aging:

-

Continue stirring the mixture for 2-4 hours at room temperature to allow for crystal growth and aging of the precipitate.

-

-

Washing:

-

Isolate the precipitate by centrifugation or filtration.

-

Wash the product multiple times with deionized water to remove any unreacted precursors and byproducts like KCl.

-

Perform a final wash with ethanol to aid in drying.

-

-

Drying:

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60-80°C) to remove residual water and ethanol without decomposing the compound.

-

Data Presentation: Comparative Synthesis Parameters

The following table summarizes key parameters from various synthesis strategies for Prussian blue analogues, which can be adapted for Li₄[Fe(CN)₆] synthesis to achieve desired properties.

| Synthesis Parameter | Method A | Method B | Method C | Method D |

| Precursor 1 | K₃[Fe(CN)₆] | K₃[Fe(CN)₆] | K₄[Fe(CN)₆] | K₃[Fe(CN)₆] |

| Precursor 2 | LiCl | LiNO₃ | Li₂SO₄ | LiCl with EDTA |

| Concentration (M) | 0.1 M K₃[Fe(CN)₆], 0.4 M LiCl | 0.05 M K₃[Fe(CN)₆], 0.2 M LiNO₃ | 0.1 M K₄[Fe(CN)₆], 0.2 M Li₂SO₄ | 0.1 M K₃[Fe(CN)₆], 0.4 M LiCl |

| Temperature (°C) | 25 (Room Temp) | 60 | 25 (Room Temp) | 40 |

| pH | Not controlled (~6-7) | 5 (Buffered) | Not controlled | 4.2 (Buffered) |

| Addition Rate | Slow, dropwise | Fast addition | Slow, dropwise | Controlled infusion |

| Aging Time (h) | 2 | 12 | 4 | 6 |

| Observed Particle Size | 100-200 nm agglomerates | 50-100 nm nanocubes | 200-500 nm irregular | 80-150 nm faceted |

| Reported Yield (%) | ~85% | >90% | ~80% | ~95% |

Troubleshooting Guide

This guide addresses common issues encountered during Li₄[Fe(CN)₆] synthesis in a question-and-answer format.

Q: The yield of my synthesis is consistently low. What are the likely causes?

A:

-

Incomplete Precipitation: The concentration of your reactants might be too low, or the solubility of Li₄[Fe(CN)₆] in your reaction medium is higher than expected. Consider increasing the concentration of the precursor solutions or adding a co-solvent to reduce the product's solubility.

-

Loss during Washing: Excessive washing or using a solvent in which the product has some solubility can lead to loss of material. Minimize the volume of washing solvent and ensure it is ice-cold.

-

Incorrect Stoichiometry: Double-check the molar ratios of your reactants. An excess of one precursor may not lead to a higher yield and can complicate purification.

Q: The color of my product is not the expected pure white/pale yellow, but has a bluish tint. Why?

A: A bluish tint often indicates the presence of mixed-valence iron species, characteristic of Prussian blue-type compounds.

-

Oxidation: The Fe(II) in the ferricyanide complex might be getting partially reduced, or there might be Fe(III) impurities in your precursors. Ensure you are using high-purity reagents and consider de-gassing your solvents to remove dissolved oxygen.

-

Incorrect Precursor: Verify that you are using K₃[Fe(CN)₆] (potassium ferricyanide) and not K₄[Fe(CN)₆] (potassium ferrocyanide), as the latter will readily form Prussian blue with any Fe³⁺ ions.

Q: My product has a very broad particle size distribution. How can I achieve a more uniform size?

A:

-

Control Nucleation and Growth: A rapid mixing of precursors often leads to uncontrolled nucleation and a wide particle size distribution. Employ a slower, more controlled addition of one reactant to the other with vigorous stirring.

-

Use of a Chelating Agent: The addition of a chelating agent, such as EDTA, can control the availability of free metal ions, leading to more controlled crystal growth and a narrower size distribution.[4]

-

Temperature Control: Maintaining a constant and optimized temperature throughout the reaction can lead to more uniform crystal growth.

Q: The final product is difficult to filter and appears gelatinous. What could be the reason?

A: This is often indicative of the formation of very small, poorly crystalline nanoparticles.

-

Rapid Precipitation: This is a common result of adding the precursors too quickly. Slow down the addition rate significantly.

-

Low Aging Time: The precipitate may not have had enough time to crystallize and grow. Increase the aging time with continuous stirring.

Visualizations

Experimental Workflow

Caption: Standard co-precipitation workflow for Li₄[Fe(CN)₆] synthesis.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common Li₄[Fe(CN)₆] synthesis issues.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. research.tudelft.nl [research.tudelft.nl]

- 3. Prussian blue and its analogues as functional template materials: control of derived structure compositions and morphologies - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09501G [pubs.rsc.org]

- 4. Effect of synthesis pH and EDTA on iron hexacyanoferrate for sodium-ion batteries - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

Overcoming capacity fade in ferrocyanide-based flow batteries

This technical support center provides researchers and scientists with troubleshooting guides and frequently asked questions to address capacity fade in ferrocyanide-based flow batteries.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of capacity fade in ferrocyanide-based flow batteries?

A1: Capacity fade in these systems is primarily attributed to two main factors:

-

Apparent Capacity Fade: This occurs due to the chemical reduction of ferricyanide to ferrocyanide, which can be exacerbated by carbon electrodes. This creates an imbalance in the state-of-charge between the two half-cells.[1][2]

-

Structural Decomposition: At elevated pH levels (alkaline conditions), the ferricyanide complex can undergo decomposition. This involves the exchange of cyanide (CN⁻) ligands with hydroxide (OH⁻) ions, leading to the formation of iron hydroxides and the release of free cyanide. The released cyanide can then reduce ferricyanide to ferrocyanide and get oxidized to cyanate (OCN⁻), which can further decompose into carbonate (CO₃²⁻) and ammonia (NH₃).[3][4]

Q2: How does the pH of the electrolyte affect the stability of ferrocyanide?

A2: The pH of the electrolyte plays a critical role in the stability of the ferrocyanide/ferricyanide redox couple. As the pH increases (becomes more alkaline), the rate of ferricyanide decomposition increases.[3][4] Studies have shown that ferricyanide electrolytes are significantly more stable at neutral pH (pH 7) compared to highly alkaline conditions (pH 14).[3] In strongly alkaline solutions, ferrocyanide is more stable towards heat than in neutral solutions, but decomposition can still occur, especially in the presence of ferricyanide.[5]

Q3: Can exposure to light affect the performance of the battery?

A3: Yes, exposure to light can contribute to the degradation of the electrolyte. It is recommended to protect the electrolyte from direct light exposure to ensure the structural stability of the ferri-/ferrocyanide anions.[1][2]

Q4: What is the role of the electrode material in capacity fade?

A4: The electrode material, particularly carbon-based electrodes, can contribute to the apparent capacity fade. Carbon electrodes can exacerbate the chemical reduction of ferricyanide to ferrocyanide, leading to a faster decline in capacity.[1][2]

Q5: What is crossover and how does it contribute to capacity fade?

A5: Crossover refers to the transport of active species from one electrolyte reservoir to the other through the membrane. This can lead to side reactions between the anolyte and catholyte, causing irreversible degradation of the active materials and contributing to capacity fade.[6][7] For instance, certain anolytes with hydroxyl functional groups can react with ferricyanide, leading to its degradation.[6][7]

Troubleshooting Guide

Scenario 1: Rapid capacity loss is observed, and the catholyte color changes from yellow/green to a brownish or bluish tint.

-

Question: What is the likely cause of this issue? Answer: This often indicates the formation of insoluble iron species, such as iron hydroxides or Prussian blue. At high pH, ferricyanide can decompose into iron hydroxide.[3] Prussian blue (ferric ferrocyanide) can form if there are ferric ions present in the system, which can react with ferrocyanide.[8][9]

-

Question: How can I confirm the presence of these precipitates? Answer: You can visually inspect the electrolyte, membrane, and electrodes for solid precipitates. A simple qualitative test for Prussian blue can also be performed (see Experimental Protocols Section).

-

Question: What are the corrective actions? Answer:

-

Lowering the operating pH of the catholyte can improve the stability of the ferricyanide.[3]

-

Ensure the system is well-sealed to prevent oxygen ingress, which can contribute to side reactions.

-

Consider filtering the electrolyte to remove any precipitates, although this will not recover the lost active material.

-

Scenario 2: The battery's capacity is fading, but there is no visible change in the electrolyte.

-

Question: What could be the underlying issue? Answer: This could be due to an "apparent" capacity fade caused by a state-of-charge imbalance from the chemical reduction of ferricyanide to ferrocyanide.[1][2] It could also be a result of crossover and subsequent side reactions between the anolyte and catholyte that don't produce colored precipitates.[6][7]

-

Question: How can I diagnose the problem? Answer:

-

UV-Vis Spectroscopy: Monitor the concentration of ferricyanide and ferrocyanide in the catholyte over time. A decrease in the total concentration of the iron-cyanide complexes points to decomposition, while a shift in the ratio towards ferrocyanide suggests an apparent capacity fade.[3][4]

-

NMR Spectroscopy: Use online or offline ¹H NMR to detect the crossover of anolyte species into the catholyte.[6][7] This can help identify if crossover-driven side reactions are occurring.

-

Cyclic Voltammetry: Analyze the electrochemical behavior of the electrolytes to check for changes in redox potentials or the appearance of new redox peaks that might indicate degradation products.

-

-